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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Zharp1-211, a potent and selective
inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its mechanism of
action, binding affinity, and selectivity profile, supported by quantitative data, detailed
experimental protocols, and pathway visualizations. This document is intended to serve as a
comprehensive resource for professionals investigating RIPK1-mediated signaling in
inflammation, cell death, and associated pathologies.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress,
inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2]
Its kinase activity is a key driver of inflammatory diseases, making it a prime therapeutic target.
Zharp1-211 has emerged as a highly selective, next-generation RIPK1 inhibitor.[3][4] This
compound operates as a Type Il kinase inhibitor, targeting an inactive conformation of RIPK1 to
achieve both high potency and a favorable selectivity profile against the broader human
kinome.[1][3] Data indicates that Zharp1-211 effectively blocks RIPK1-mediated necroptosis
and inflammatory signaling at low nanomolar concentrations while exhibiting minimal off-target
effects.[3][5]

Mechanism of Action
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Zharp1-211 is classified as a Type Il kinase inhibitor. Unlike Type I inhibitors that bind to the
active "DFG-in" conformation of the kinase ATP-binding site, Type Il inhibitors stabilize the
inactive "DFG-out" conformation.[1] Molecular docking studies reveal that Zharp1-211 targets
the ATP-binding pocket of RIPK1 while it is in this inactive state.[1] This mechanism of action
contributes significantly to its high selectivity, as the inactive conformation and the adjacent
allosteric pocket it occupies are less conserved across the kinome compared to the highly
conserved active ATP-binding site.[6][7]

Quantitative Data on Potency and Selectivity

The efficacy and selectivity of Zharp1-211 have been quantified through various biochemical
and cell-based assays. The following tables summarize the key metrics.

ble 1- In Vi | Bindi fini

Parameter Value Description Source

Dissociation constant,
Kd vs. RIPK1 8.7 nM a measure of binding [5]
affinity to RIPK1.

Half-maximal effective
EC50 53 nM concentration in a [5]
general kinase assay.

Table 2: Cell-Based Functional Activity
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Assay Cell Line Value Description Source
EC50 for
Necroptosis HT-29 (Human blocking TNF-a-
o ~4.6 nM _ [5]
Inhibition Colon Cancer) induced
necroptosis.
EC50 for
Necroptosis L929 (Mouse blocking TNF-o-
o _ ~3.7 nM _ [5]
Inhibition Fibroblast) induced
necroptosis.
Effectively
_ 100 nM
o Mouse Intestinal ] reduces IFN-y-
STAT1 Activation (concentration ) [5]
Crypt Cells induced STAT1
used) o
activation.
Table 3: Selectivity Profile
Target(s) Method Result Implication Source
) Low probability
Kinase Panel

Human Kinome
(468 kinases)

Screen (at 10
HM)

Highly selective
for RIPK1

of off-target 3]
effects via other

kinases.

RIPK3

Kinase Assay

No significant

inhibition

Zharpl1-211 does

not affect the

kinase activity of  [3]
the downstream
partner RIPKS.

CYP Isozymes &
hERG Channel

In Vitro Safety
Panels

Minimal inhibitory

effects

Favorable drug
safety and
[3]

metabolism

profile.

Signaling Pathways Modulated by Zharp1-211
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Zharp1-211 intervenes in key inflammatory and cell death signaling cascades. The following
diagrams illustrate these pathways and the point of inhibition.

RIPK1-Mediated Necroptosis Pathway

In response to stimuli like TNF-a, and when apoptosis is blocked, RIPK1 kinase activity initiates
the formation of the "necrosome" complex with RIPK3. This leads to the phosphorylation and
activation of MLKL, the executioner protein of necroptosis, which oligomerizes and translocates
to the plasma membrane, causing cell lysis.[1][8] Zharp1-211 directly inhibits the kinase activity
of RIPK1, preventing these downstream events.
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Caption: RIPK1-mediated necroptosis pathway and Zharp1-211 inhibition point.
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RIPK1/JAK1/STAT1 Inflammatory Pathway in GVHD

In the context of Graft-versus-Host Disease (GVHD), particularly in intestinal epithelial cells
(IECs), a non-necroptotic signaling function of RIPK1 has been identified. Here, RIPK1 and
RIPK3 form a complex with JAK1, leading to STAT1 activation and the subsequent transcription
of inflammatory chemokines and MHC class Il molecules.[3][9] This creates a feed-forward

inflammatory loop amplified by IFN-y from T-cells.[3]
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Caption: RIPK1/JAK1/STAT1 inflammatory signaling axis inhibited by Zharp1-211.
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Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the
selectivity and potency of Zharp1-211.

Cell-Based Necroptosis Inhibition Assay

This assay quantifies the ability of Zharp1-211 to prevent necroptotic cell death in a cellular
context.

o Objective: To determine the EC50 of Zharp1-211 for the inhibition of induced necroptosis.
o Materials:
o Cell Line: HT-29 (human) or L929 (murine) cells.
o Reagents: TNF-a, Smac mimetic (e.g., BV6), pan-caspase inhibitor (e.g., z-VAD-FMK).
o Assay Kit: Cell viability reagent (e.g., CellTiter-Glo®).
o Instruments: Plate reader for luminescence.
o Methodology:

o Cell Plating: Seed HT-29 or L929 cells in 96-well plates at an appropriate density and
allow them to adhere overnight.

o Compound Pre-treatment: Prepare a serial dilution of Zharp1-211. Pre-treat the cells with
varying concentrations of the compound for 1-2 hours. Include a vehicle-only control (e.qg.,
DMSO).

o Necroptosis Induction: Add a cocktail of TNF-a, Smac mimetic, and z-VAD-FMK to all wells
except the untreated controls to induce necroptosis.

o Incubation: Incubate the plates for a defined period (e.g., 8-24 hours).

o Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well
according to the manufacturer's protocol. This reagent measures ATP levels as an
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indicator of cell viability.

o Data Acquisition: Measure luminescence using a plate reader.

o Analysis: Normalize the data to the positive (vehicle + necroptosis stimuli) and negative
(vehicle only) controls. Plot the normalized cell viability against the log concentration of
Zharp1-211 and fit a dose-response curve to calculate the EC50 value.

Necroptosis Inhibition Assay Workflow

1. Plate Cells 2. Pre-treat with 3. Induce Necroptosis 4. Incubate 5. Measure Viability
(e.g., HT-29) Zharp1-211 Dilutions > (TNE-a/Smac/zVAD) > (824 hours) > (ATP Assay) G Gl BCHY

Click to download full resolution via product page

Caption: Workflow for the cell-based necroptosis inhibition assay.

In Vitro Kinase Selectivity Profiling

This experiment assesses the specificity of Zharp1-211 by screening it against a large panel of
purified kinases.

o Objective: To determine the inhibitory activity of Zharp1-211 against a broad range of
kinases to establish its selectivity profile.

» Materials:
o Recombinant human kinases (e.g., a panel of 468 kinases).
o Substrates and ATP.
o Zharp1-211 at a fixed concentration (e.g., 10 uM).
o Assay Platform (e.g., ADP-Glo™ Kinase Assay, which measures ATP consumption).

o Methodology:
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Assay Preparation: In a multi-well plate, combine each individual kinase with its specific
substrate and ATP in a reaction buffer.

Compound Addition: Add Zharp1-211 at a final concentration of 10 uM to each well.
Include appropriate positive and negative controls.

Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.

Signal Detection: Stop the reaction and add the detection reagents. For an ADP-Glo™
assay, this involves first adding a reagent to deplete unused ATP, then adding a second
reagent to convert the ADP produced into ATP, which is then measured via a luciferase-
based reaction.

Data Acquisition: Measure the luminescent signal, which is proportional to the amount of
ADP produced and thus to kinase activity.

Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A
high percent inhibition indicates an off-target interaction. The selectivity is determined by
the small number of kinases that are significantly inhibited by Zharp1-211.

Western Blot for Phospho-Protein Inhibition

This method visualizes the direct impact of Zharp1-211 on the phosphorylation status of key

proteins in the signaling cascade.

e Objective: To confirm that Zharp1-211 inhibits the phosphorylation of RIPK1 and its
downstream targets (e.g., RIPK3, MLKL, STAT1).

o Materials:

o

[¢]

[e]

o

Cell line (e.g., HT-29, intestinal crypt cells).
Stimuli (e.g., TNF-a/Smac/zVAD or IFN-y).
Zharp1-211.

Lysis buffer, antibodies (e.g., anti-p-RIPK1, anti-p-STAT1, total protein antibodies), SDS-
PAGE equipment, and Western blot imaging system.
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e Methodology:

o Cell Treatment: Culture and treat cells with Zharp1-211 or vehicle, followed by stimulation
to activate the target pathway.

o Cell Lysis: Harvest cells and prepare protein lysates.
o Protein Quantification: Determine the protein concentration of each lysate.

o SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them
to a membrane (e.g., PVDF).

o Immunoblotting: Block the membrane and probe with a primary antibody specific for the
phosphorylated protein of interest (e.g., anti-p-RIPK1 Serl166). Subsequently, probe with a
secondary antibody conjugated to HRP.

o Detection: Apply a chemiluminescent substrate and capture the signal with an imaging
system.

o Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody
for the total protein to confirm equal loading.

o Analysis: Compare the band intensity of the phosphorylated protein in the Zharp1-211-
treated samples to the stimulated control to assess the degree of inhibition.

Conclusion

Zharp1-211 is a potent and highly selective Type Il inhibitor of RIPK1. Quantitative data
demonstrates its ability to bind and inhibit RIPK1 at low nanomolar concentrations. This potent
activity translates to the effective blockade of both necroptotic cell death and RIPK1-dependent
inflammatory signaling in cellular models. Crucially, its selectivity, confirmed against a broad
panel of kinases, minimizes the potential for off-target effects, positioning Zharp1-211 as a
valuable chemical probe for studying RIPK1 biology and a promising candidate for further
therapeutic development in RIPK1-driven diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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